Methyl 2-cyanothiazole-4-carboxylate

Description

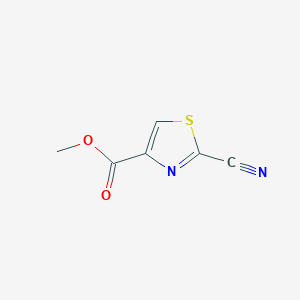

Methyl 2-cyanothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a cyano group (-CN) at position 2 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₆H₄N₂O₂S, with a calculated molecular weight of 168.17 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to the reactivity of its cyano and ester functional groups. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the thiazole ring, making it a versatile precursor for further functionalization .

Properties

IUPAC Name |

methyl 2-cyano-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFXPHDCENEQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyanothiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with cyanoacetic acid followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanothiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-cyanothiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-cyanothiazole-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Methyl 2-chlorothiazole-4-carboxylate

- Molecular Formula: C₅H₄ClNO₂S

- Molecular Weight : 177.60 g/mol

- Substituents : Chloro (-Cl) at position 2, methyl ester (-COOCH₃) at position 3.

- Key Differences: The chloro group is less electron-withdrawing than the cyano group, resulting in reduced electrophilicity at the thiazole ring. Higher molecular weight (177.60 vs. 168.17 g/mol) due to the chlorine atom.

- Applications : Widely used as a chemical intermediate in cross-coupling reactions .

Methyl 2-phenylthiazole-4-carboxylate

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Substituents : Phenyl (-C₆H₅) at position 2, methyl ester (-COOCH₃) at position 4.

- Key Differences: The bulky phenyl group introduces steric hindrance, reducing reactivity compared to the cyano-substituted analog. The phenyl group may donate electron density via resonance, altering the electronic properties of the thiazole ring.

- Applications : Explored in materials science and as a ligand in coordination chemistry .

Ethyl 2-cyanothiazole-4-carboxylate

- Molecular Formula : C₇H₆N₂O₂S

- Molecular Weight : 182.20 g/mol (calculated)

- Substituents: Cyano (-CN) at position 2, ethyl ester (-COOCH₂CH₃) at position 4.

- Higher molecular weight (182.20 vs. 168.17 g/mol) due to the ethyl group.

- Applications : Used in medicinal chemistry for drug discovery, priced at €293.00/g (CymitQuimica) .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Reactivity: The cyano group in this compound enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) reactions compared to chloro or phenyl analogs .

- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters due to shorter alkyl chains, which may influence purification and formulation processes .

- Synthetic Utility: Ethyl 2-cyanothiazole-4-carboxylate’s higher lipophilicity makes it preferable for biological studies, while the methyl variant is favored in cost-sensitive synthetic pathways .

Notes and Limitations

- Calculated molecular weights are based on atomic masses and may vary slightly from experimental values.

- Further experimental validation is required to confirm reactivity and physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.